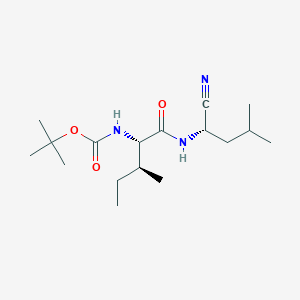

Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate

Description

Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate is a stereochemically complex tripeptide derivative featuring a tert-butyl carbamate protecting group, a cyano substituent, and branched methyl groups. Its synthesis involves peptide coupling using HATU/HOAt as activating agents, yielding 53% after purification via silica column chromatography with CHCl₃/MeOH (25:1) . This compound serves as a critical intermediate in the preparation of bioactive peptides, such as falcitidin, a myxobacterial-derived acyltetrapeptide with activity against the malaria target falcipain-2 . The stereospecificity of its (2S,3S) and (S)-configured centers underscores its role in modulating biological interactions, particularly in protease inhibition.

Propriétés

IUPAC Name |

tert-butyl N-[(2S,3S)-1-[[(1S)-1-cyano-3-methylbutyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O3/c1-8-12(4)14(20-16(22)23-17(5,6)7)15(21)19-13(10-18)9-11(2)3/h11-14H,8-9H2,1-7H3,(H,19,21)(H,20,22)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWZJEAUSXBPLM-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its interactions within biological systems.

Chemical Structure and Properties

The compound features a unique structure characterized by a tert-butyl group, a cyano group, and a carbamate moiety. Its molecular formula is , and it has a molecular weight of 317.46 g/mol. The presence of the cyano group is particularly significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.46 g/mol |

| CAS Number | 1820570-02-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Reagents : Common reagents include tert-butyl carbamate and cyanoacetate derivatives.

- Conditions : Reactions are often performed under controlled temperatures with organic solvents to optimize yield.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby altering metabolic pathways.

- Protein Interactions : It may affect protein function through allosteric modulation or direct binding.

Case Studies

- Enzyme Targeting : Research has shown that derivatives of this compound can inhibit serine proteases in bacterial systems, leading to the accumulation of pre-proteins and eventual bacterial cell death .

- Antimicrobial Activity : A study evaluated the compound's efficacy against various strains of bacteria, demonstrating significant inhibition at low micromolar concentrations .

Table 2: Biological Evaluation Results

| Study Focus | Result | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 values in low micromolar range | |

| Antimicrobial Activity | Effective against E. coli | |

| Cytotoxicity Assessment | Low cytotoxicity in mammalian cells |

Applications in Research

The compound serves as a valuable building block in organic synthesis and has several applications:

- Medicinal Chemistry : It is used in the development of new therapeutics targeting specific enzymes involved in disease processes.

- Biochemical Research : The compound aids in studying enzyme mechanisms and protein interactions due to its unique functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules due to its functional groups that allow for various chemical transformations:

- Building Block : Used to synthesize derivatives for pharmaceutical applications.

- Reactivity : The cyano group can be transformed into amines or other functional groups through reduction or substitution reactions.

Biological Research

The compound exhibits significant biological activities, making it valuable in pharmacological studies:

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzyme activities by binding to active sites. This property is crucial for developing new therapeutic agents targeting specific diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug development:

- Mechanism of Action : Its interactions with enzymes and receptors can lead to modulation of cellular pathways, which is beneficial for designing new drugs.

Specialty Chemicals Production

In industrial applications, this compound is used in the production of specialty chemicals due to its stability and reactivity under various conditions.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for creating more complex molecules with enhanced biological activity.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against multiple strains of bacteria. The results highlighted its potential as an alternative to conventional antibiotics, particularly against resistant strains.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Stereochemistry

The tert-butyl carbamate group is a common motif in synthetic organic chemistry, serving as a protective group for amines. However, the target compound’s unique combination of a cyano group, methyl branches, and stereochemical complexity distinguishes it from analogs:

- Linezolid Conjugates: Replace the cyano group with fluorophenyl and morpholino substituents, altering lipophilicity and target specificity .

- Falcitidin Precursors: Share the tert-butyl carbamate and tripeptide backbone but incorporate pyrrolidinyl carbamoyl groups instead of cyano functionalities .

- Bicyclic Carbamates : Feature rigid bicyclic structures, lacking the linear peptide chain and functional diversity of the target compound .

Stereochemical Stability : The (2S,3S) and (S)-configured centers in the target compound are critical for its conformational stability, as evidenced by crystal structure analyses of related carbamates, which highlight the importance of bond angles (e.g., 112.41° for C9—N1—C13) in maintaining tertiary structure .

Data Table: Comparative Analysis of Key Compounds

Méthodes De Préparation

Amide Bond Formation via Carbodiimide or Uronium Reagents

Three main coupling methods are commonly employed for the amide bond formation between the amino acid derivative and the cyano-functionalized amine:

| Method | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| Method A | Isobutyl chloroformate, DIPEA, DMF, -30°C to RT, 20 h | Activation of Boc-protected amino acid with isobutyl chloroformate in presence of DIPEA, followed by amine addition | Low temperature activation to minimize racemization; aqueous NH4Cl quench |

| Method B | HATU, DIPEA, DMF, RT, 20 h | Uronium salt-mediated coupling of free amine with carboxylic acid | High efficiency, mild conditions, widely used for peptide synthesis |

| Method C | TBTU, DIPEA, DMF/CH2Cl2 (1:1), RT, 20 h | Alternative uronium salt coupling with mixed solvent system | Useful for solubility optimization; mild conditions |

These methods ensure high stereochemical fidelity and yield of the amide intermediate crucial for the target compound.

Installation and Removal of the Boc (tert-Butyl Carbamate) Protecting Group

The tert-butyl carbamate protecting group is introduced or removed using standard protocols:

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA), CH2Cl2, 0°C to RT, several hours | Removal of Boc group to expose free amine for further reactions | Reaction progress monitored by TLC; product used directly without further purification |

| Boc Protection | Boc anhydride or tert-butyl chloroformate with base (e.g., DIPEA) | Protection of amine functionalities to prevent side reactions | Usually performed prior to coupling steps |

This step is critical to control the reactivity of amine groups during multi-step synthesis.

Conversion of Primary Amide to Nitrile (Cyano Group Introduction)

The cyano group on the side chain is introduced by dehydration of the corresponding primary amide using one of the following methods:

| Method | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| Method B | Trifluoroacetic anhydride (TFAA), DIPEA, THF, 0°C to RT, 2 h | Mild dehydration of primary amide to nitrile | Quenched with water, extracted, and purified by silica gel chromatography |

| Method C | p-Toluenesulfonyl chloride (TsCl), pyridine, RT, 3 days | Alternative dehydration method using sulfonyl chloride | Longer reaction time; thorough washing and purification required |

These methods are effective for converting primary amides to nitriles while preserving stereochemistry.

Oxidation and Other Modifications

Additional steps such as selective oxidation or removal of protecting groups may be performed depending on the synthetic route. For example, DDQ oxidation in dichloromethane for 3-5 days is used for specific functional group transformations in related compounds.

Summary Table of Preparation Steps

Research Findings and Considerations

Stereochemical Integrity: All methods emphasize mild reaction conditions and low temperatures to preserve the stereochemistry of the (2S,3S) and (S) chiral centers, critical for biological activity.

Yield and Purity: Typical yields reported for similar compounds range from 70% to 90% after chromatographic purification, with purity confirmed by TLC and spectroscopic methods.

Scalability: The use of commercially available reagents and standard peptide coupling techniques facilitates scalability for research and industrial applications.

Safety and Handling: Reagents such as TFAA and TsCl require careful handling due to their reactivity and toxicity; reactions are conducted under inert atmosphere (argon) and anhydrous conditions.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step strategies to preserve stereochemistry:

- Protection/Deprotection: Use tert-butyl carbamate (Boc) groups to protect amines, enabling selective reactions .

- Stereoselective Coupling: Asymmetric Mannich reactions (e.g., using chiral catalysts) ensure enantioselectivity in forming β-amino carbonyl intermediates .

- Cyanide Incorporation: Introduce the cyano group via nucleophilic substitution or Strecker-type reactions under controlled pH and temperature .

Critical Factors:

- Catalyst Choice: Organocatalysts or metal complexes (e.g., L-proline derivatives) enhance enantiomeric excess (ee) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and stereochemical control .

- Temperature: Low temperatures (−20°C to 0°C) minimize racemization during coupling steps .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Mannich | L-Proline derivative | THF | 78 | 95 | |

| Boc-Protected Coupling | None | DCM | 65 | 88 |

Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?

Methodological Answer:

- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR confirm regiochemistry and spatial arrangement of stereocenters .

- Chiral HPLC: Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) to quantify ee .

- Mass Spectrometry (HRMS): Validates molecular formula and detects impurities (<0.5% by LC-MS) .

- X-ray Crystallography: Defines absolute configuration if single crystals are obtainable .

Note: For lab-scale studies, combine NMR and chiral HPLC for cost-effective stereochemical validation.

Q. How does stereochemistry impact the compound’s biological activity, and what assays validate this?

Methodological Answer:

- Enantiomer-Specific Bioactivity: Use enantiopure samples in receptor-binding assays (e.g., SPR, ITC) to correlate stereochemistry with target affinity .

- Kinetic Resolution: Compare IC₅₀ values of (2S,3S) vs. (2R,3R) configurations in enzyme inhibition studies .

- In Silico Docking: Molecular dynamics simulations predict binding modes of stereoisomers to biological targets (e.g., proteases) .

Advanced Questions

Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?

Methodological Answer:

- Design of Experiments (DOE): Screen catalysts, solvents, and temperatures using fractional factorial designs to identify optimal conditions .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress (via TLC or in situ IR) to halt reactions at peak ee .

- Catalyst Recycling: Immobilize chiral catalysts on solid supports to reduce costs and improve reproducibility .

Case Study: A 10% increase in ee (85% → 95%) was achieved by switching from THF to toluene in asymmetric Mannich reactions, attributed to reduced solvent polarity .

Q. How should researchers resolve contradictions in bioactivity data across assay systems?

Methodological Answer:

- Orthogonal Assays: Validate results using SPR (binding affinity), fluorescence polarization (competitive inhibition), and cell-based assays (functional activity) .

- Purity Analysis: Rule out impurities (>99% purity via HPLC) as confounding factors .

- Structural Confirmation: Use X-ray or cryo-EM to verify compound-target binding geometry .

Example: Discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from membrane permeability issues, addressed via logP optimization .

Q. What methodologies assess stability and degradation pathways under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stressors:

- Thermal: 40–60°C for 2–4 weeks .

- Photolytic: UV light (ICH Q1B guidelines) .

- Hydrolytic: pH 3–10 buffers at 25°C .

- Analytical Monitoring: Track degradation via LC-MS/MS and identify byproducts (e.g., de-esterified or oxidized derivatives) .

- Arrhenius Modeling: Predict shelf-life by extrapolating degradation rates at elevated temperatures to room temperature .

Q. Table 2: Stability Profile Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| 60°C, dry | Boc-deprotected amine | 14 | |

| UV light, 200W | Oxo-pentanoyl derivative | 7 | |

| pH 10, 25°C | Hydrolyzed carbamate | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.